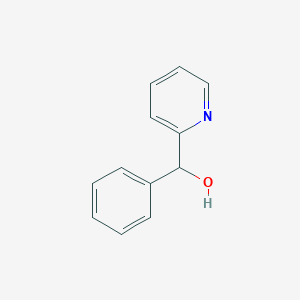

Phenyl(pyridin-2-yl)methanol

Descripción general

Descripción

Phenyl(pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is phenyl (pyridin-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a pyridin-2-yl methanol group . In the crystal structure, the pyridine and phenyl rings are inclined to each other .Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.22 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Enantiomerically Pure (S)-Phenyl(pyridin-2-yl)methanol Production : The production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, an analgesic, on a gram scale using Lactobacillus paracasei BD101 as a biocatalyst. This compound was produced with high enantiomeric excess and yield, demonstrating the potential for large-scale production of chiral pharmaceuticals using biocatalysts (Şahin, Serencam, & Dertli, 2019).

Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol has been identified as a reagent for the metal-free reduction of nitro aromatic compounds. It facilitates a domino process involving reduction and conjugate addition steps for the formation of β-amino esters, highlighting its role in organic synthesis (Giomi, Alfini, & Brandi, 2011).

Investigating Electrode/Molecule Interfaces : Studies have been conducted on the interface between various metal electrodes and pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, including phenyl(pyridin-2-yl)methanol, using surface-enhanced Raman scattering. This research is significant for understanding molecular adsorption and arrangement on metal surfaces (Pięta et al., 2015).

Catalysis in Organic Synthesis : this compound derivatives have been used in various catalytic processes, such as the enantioselective alkynylation of cyclic imines, demonstrating their utility in producing chiral compounds (Munck, Monleón, Vila, & Pedro, 2017).

Synthesis of Antimicrobial Compounds : Derivatives of this compound have been synthesized and shown to possess antimicrobial activity. This application is particularly relevant for the development of new pharmaceutical agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Synthesis of Low-Cost Emitters : this compound derivatives have been synthesized with applications in creating low-cost luminescent materials. These materials display significant Stokes' shifts and have potential uses in optical technologies (Volpi et al., 2017).

Photocatalysis and Energy Conversion : this compound has been studied in contexts such as photocatalysis, demonstrating its potential in energy conversion and environmental applications (Tabushi, Nakajima, & Yoshida, 1975).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can all impact the activity of Phenyl(pyridin-2-yl)methanol

Propiedades

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

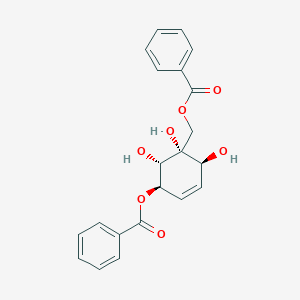

Feasible Synthetic Routes

Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?

A1: this compound, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].

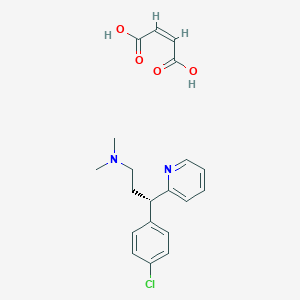

Q2: How is this compound synthesized using biocatalysts?

A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.

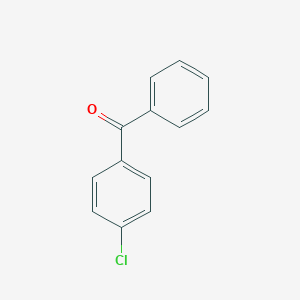

Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?

A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].

Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?

A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)